molecular formula C21H19P B102500 Allylidenetriphenylphosphorane CAS No. 15935-94-1

Allylidenetriphenylphosphorane

Cat. No. B102500
CAS RN: 15935-94-1
M. Wt: 302.3 g/mol
InChI Key: KTXDDSBSRMDZLM-UHFFFAOYSA-N
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Description

Allylidenetriphenylphosphorane is a chemical compound with the molecular formula C21H19P . It has an average mass of 302.349 Da and a monoisotopic mass of 302.122437 Da .


Synthesis Analysis

Allylidenetriphenylphosphorane undergoes [3 + 2] annulation with 1,2-diacylethylenes to give 2-ethoxycyclopentadienes . The mixtures are conveniently converted upon mild acid treatment into cyclopentenones . It also undergoes annulation with 1,2-acylacetylene to give the fulvene, which is transformed into the exomethylenecyclopentenone .


Molecular Structure Analysis

The molecular structure of Allylidenetriphenylphosphorane consists of 21 carbon atoms, 19 hydrogen atoms, and 1 phosphorus atom .


Chemical Reactions Analysis

Allylidenetriphenylphosphorane is involved in various chemical reactions. For instance, it undergoes [3 + 2] annulation with 1,2-diacylethylenes to produce 2-ethoxycyclopentadienes . It also reacts with PCl3 to form 1,2-Diphosphole and 1,4,7,10-Tetraphosphaphenalene derivatives .


Physical And Chemical Properties Analysis

Allylidenetriphenylphosphorane has a density of 1.1±0.1 g/cm3, a boiling point of 452.3±28.0 °C at 760 mmHg, and a flash point of 227.3±24.0 °C . It has a molar refractivity of 96.1±0.4 cm3, and a molar volume of 276.4±5.0 cm3 . It has no H bond acceptors or donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis Applications

Allylidenetriphenylphosphorane has been widely used in various synthesis processes. For instance, it plays a critical role in the synthesis of 1-pentafluorophenyl-1,3-dienes through a reaction with perfluorobenzene, resulting in good to excellent yield (Shen & Wang, 1994). Additionally, it is involved in the production of bicyclic phosphanes and allenes through its reaction with diphenylcyclopropenone (Ipaktschi & Saadatmandi, 1984). Allylidenetriphenylphosphoranes also undergo [3 + 2] annulation with 1,2-diacylethylenes and 1,2-diacylacetylenes, facilitating the synthesis of various substituted cyclopentadienes and fulvenes (Himeda, Yamataka, Ueda, & Hatanaka, 1997).

Crystal and Molecular Structure Studies

The crystal and molecular structures of allylidenetriphenylphosphorane complexes have been extensively studied. For instance, the clathrate compound of allylidenetriphenylphosphorane with molybdenum tetracarbonyl benzene was analyzed, revealing a π-allylic system involving molybdenum and the carbon atoms of the allylidene group (Bassi & Scordamaglia, 1973).

Organic Chemistry Applications

In organic chemistry, allylidenetriphenylphosphorane is utilized for its reactivity with various compounds. For example, it reacts with nitrile imides and nitrile oxides to produce substituted pyrazoles and isoxazoles (Croce & Pocar, 1976). It also participates in reactions with nitrierenden Reagentien, resulting in the formation of α-nitro-α-nitrosoalkanoates, nitrolic acid, and nitriles (Bestmann, Kamberger, Röder, & Zimmermann, 2006).

Functionality in Complex Synthesis

Allylidenetriphenylphosphorane contributes to the functionality of various complex syntheses. For instance, its use in the construction of tetronic and tetramic acids from carboxylic acid derivatives showcases its versatility (Schobert, Dietrich, Mullen, & Urbina-González, 2006). Additionally, it reacts with Pt(II) and Pd(II) η3-allyl complexes to produce η1-ketenyl derivatives, as demonstrated in the synthesis and characterization of [Pt(η3-C3H5){η1-C(PPh3)(CO)}(PPh3)]BF4 (Pandolfo et al., 1996).

properties

IUPAC Name

triphenyl(prop-2-enylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXDDSBSRMDZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333290
Record name Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylidenetriphenylphosphorane

CAS RN

15935-94-1
Record name Triphenyl(prop-2-en-1-ylidene)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
Y Himeda, H Yamataka, I Ueda… - The Journal of Organic …, 1997 - ACS Publications
… that allylidenetriphenylphosphorane undergoes a [3 + 2] … interested in the reaction of allylidenetriphenylphosphorane with 1,2-… including allylidenetriphenylphosphorane usually do not …
Number of citations: 45 pubs.acs.org
M Hatanaka, Y Himeda, I Ueda - Journal of the Chemical Society …, 1993 - pubs.rsc.org
A convenient method for the synthesis of substituted cyclopentadienes has been developed using allylidene(triphenyl)phosphoranes. (3-Ethoxycarbonyl-2-substituted-2-propenylidene)…
Number of citations: 30 pubs.rsc.org
M Hatanaka, Y Himeda, R Imashiro… - The Journal of …, 1994 - ACS Publications
When (3-(ethoxycarbonyl)-2-ethoxy-2-propenylidene) triphenylphosphorane (6) was allowed to react with-bromo ketones 8a-din dichloromethane in the presence of CS2CO3 at room …
Number of citations: 49 pubs.acs.org
IW Bassi, R Scordamaglia - Journal of Organometallic Chemistry, 1973 - Elsevier
The crystal and molecular structures of the clathrate compound (allylidenetriphenylphosphorane)molybdenum tetracarbonyl benzene, have been determined from an X-ray diffraction …
Number of citations: 17 www.sciencedirect.com
Y Himeda, Y Tanaka, I Ueda… - Journal of the Chemical …, 1998 - pubs.rsc.org
(3-Alkoxycarbonyl-2-ethoxyprop-2-enylidene)triphenylphosphoranes 1 and 2 undergo [3 + 2] annulation with 1,2-diacylethylenes 3 to give 2-ethoxycyclopentadienes 6 as mixtures of …
Number of citations: 8 pubs.rsc.org
A Yanagisawa, H Yamamoto - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… γ‐Alkyl‐substituted allylidenetriphenylphosphorane can be also obtained by the reaction of diisobutylaluminum alkylideneamide with methylidenetriphenylphosphorane. …
Number of citations: 0 onlinelibrary.wiley.com
M Hatanaka, R Imashiro, I Ueda - Chemistry letters, 1992 - journal.csj.jp
… This paper describes synthesis of o, f-unsaturated ketones from the allylidenetriphenylphosphorane via an alkylation-Wittig reaction sequence. The …
Number of citations: 6 www.journal.csj.jp
F Breitsameter, K Polborn… - European journal of …, 1998 - Wiley Online Library
The equation 71 + 11 PCl 3 → 2 7 + 11 + 21 HCl describes in part the reaction of allylidenetriphenylphosphorane (triphenylphosphonium allylide) 1 with PCl 3 . It involves the …
E Vedejs, JP Bershas - Tetrahedron Letters, 1975 - Elsevier
… We have found that allylidenetriphenylphosphorane … for the formation of cross-conjugated isomers which might be derived from initial a-capture of allylidenetriphenylphosphorane. …
Number of citations: 30 www.sciencedirect.com
HJ Bestmann - Angewandte Chemie International Edition in …, 1965 - Wiley Online Library
A few examples of preparatively useful syntheses using alkylidenephosphoranes and substances containing a CN or CC double bond are the preparations of olefins, allenes, pyran …
Number of citations: 41 onlinelibrary.wiley.com

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